N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
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Overview
Description
N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a fused benzene and oxazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It has been suggested that similar compounds may interact with their targets through a variety of mechanisms, potentially involving binding interactions with targeted amino acids .
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, potentially contributing to their broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, potentially indicating a wide range of potential effects .
Action Environment
It’s worth noting that similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially influence their action and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate oxazolone ring, which is then dimethylated to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxide and sulfoxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of advanced materials and electronic devices.
Comparison with Similar Compounds
N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetamide
N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzimidazol-3-yl)acetamide
Uniqueness: N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique in its structure and reactivity compared to similar compounds. Its distinct chemical properties make it suitable for specific applications that other benzoxazole derivatives may not be able to fulfill.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)10(14)7-13-8-5-3-4-6-9(8)16-11(13)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRASBUTVDEKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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